Aminoguanidine nitrate
Overview
Description
Aminoguanidine nitrate is an organic compound with the chemical formula CH₆N₄·HNO₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Aminoguanidine nitrate, also known as Pimagedine , primarily targets diamine oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the regulation of nitric oxide (NO) production .
Mode of Action
This compound acts as an inhibitor of diamine oxidase and nitric oxide synthase . By inhibiting these enzymes, it modulates the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes .
Biochemical Pathways
The inhibition of diamine oxidase and nitric oxide synthase by this compound impacts the nitrogen cycle , a complex interplay among many microorganisms catalyzing different reactions . This cycle involves the reduction of atmospheric molecular nitrogen to ammonia, a biologically useful reduced form incorporated into amino acids and other vital compounds .
Pharmacokinetics
The pharmacokinetics of this compound is dependent on renal function . In a study, it was administered intraperitoneally twice daily at a dose of 50 mg/kg body weight . It was readily absorbed, peaked in plasma at 0.5 hr, and had a half-life of 1.88 hr .
Result of Action
The inhibition of diamine oxidase and nitric oxide synthase by this compound results in the reduction of nitric oxide (NO) production . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
This compound is an oxidizing solid . It may intensify fire and cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated area, away from heat and combustible materials .
Biochemical Analysis
Biochemical Properties
Aminoguanidine nitrate has been shown to have anti-inflammatory and radical scavenging properties . It acts as an inhibitor of inducible nitric oxide synthase (iNOS), reducing levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce systemic and lung inflammation induced by lipopolysaccharide in rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on enzyme activity. It inhibits NO synthase, particularly the inducible NO synthase isoform, making this compound an important pharmacological tool . It also exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to reduce oxidant markers, inflammatory cytokines, and lung pathological changes, while increasing antioxidants and anti-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies involving rats, it has been shown to have significant effects on systemic and lung inflammation at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of aminoguanidine bicarbonate with nitric acid. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and carbon dioxide as a byproduct .
Another method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution. This method requires isothermal conditions at temperatures ranging from 45°C to 75°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
Aminoguanidine nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen-containing compounds.
Reduction: The compound can be reduced to form aminoguanidine and other related compounds.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides. These reactions are carried out under basic or acidic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nitrogen-containing compounds, such as hydrazones, hydrazides, and triazoles. These products have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
Aminoguanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various nitrogen-containing compounds.
Biology: this compound is used in studies related to oxidative stress and its effects on biological systems.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Aminoguanidine nitrate is similar to other compounds such as guanidine nitrate and 1-amino-2-nitroguanidine. it has unique properties that make it distinct:
Guanidine nitrate:
1-Amino-2-nitroguanidine: This compound is also nitrogen-rich and has good detonation properties, but this compound is less sensitive and has different reactivity patterns.
Similar Compounds
- Guanidine nitrate
- 1-Amino-2-nitroguanidine
- Aminoguanidine bicarbonate
These compounds share some structural similarities with this compound but differ in their reactivity and applications.
Properties
IUPAC Name |
2-aminoguanidine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFHEJUUBDCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065032 | |
Record name | Aminoguanidinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Aminoguanidine nitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10308-82-4 | |
Record name | Aminoguanidine nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoguanidine nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminoguanidinium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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